molecular formula C24H35N3O6S2 B2701339 4-methoxy-N-(2-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,3-dimethylbenzenesulfonamide CAS No. 868143-26-4

4-methoxy-N-(2-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,3-dimethylbenzenesulfonamide

Cat. No.: B2701339
CAS No.: 868143-26-4
M. Wt: 525.68
InChI Key: QVCBYDCUNYCRKV-UHFFFAOYSA-N
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Description

This compound is a bis-sulfonamide derivative featuring a piperazine core substituted with two 4-methoxy-2,3-dimethylphenylsulfonyl groups linked via an ethyl chain. Its structure is characterized by:

  • Dual sulfonamide moieties: Both aromatic rings are para-methoxy-substituted and carry 2,3-dimethyl groups, enhancing steric bulk and lipophilicity.
  • Ethyl spacer: Connects the piperazine to one sulfonamide group, modulating spatial orientation.

Properties

IUPAC Name

4-methoxy-N-[2-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,3-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O6S2/c1-17-19(3)23(9-7-21(17)32-5)34(28,29)25-11-12-26-13-15-27(16-14-26)35(30,31)24-10-8-22(33-6)18(2)20(24)4/h7-10,25H,11-16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCBYDCUNYCRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,3-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the piperazine derivative: This step involves the reaction of piperazine with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride under controlled conditions to form the sulfonyl piperazine intermediate.

    Attachment of the ethyl linker: The intermediate is then reacted with an ethylating agent to introduce the ethyl linker.

    Final coupling: The final step involves coupling the ethyl-linked intermediate with 4-methoxy-2,3-dimethylbenzenesulfonamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl groups can be reduced to thiols or sulfides under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonyl groups can produce thiols or sulfides.

Scientific Research Applications

4-methoxy-N-(2-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,3-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The piperazine moiety can interact with various receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features
Compound Name Core Structure Substituents on Aromatic Rings Linker/Spacer Key Modifications
Target Compound Bis-sulfonamide 4-Methoxy-2,3-dimethylphenyl Piperazine + ethyl Dual methoxy and methyl groups
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Bis-sulfonamide 4-Fluorophenyl, 2,3-dimethylphenyl None Fluorine substituents
N-(2,3-Dimethylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzene-sulfonamide Bis-sulfonamide 4-Methylphenyl, 2,3-dimethylphenyl None Methyl groups instead of methoxy
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide Sulfonamide + heterocycle Thiazolyl, tetrahydro-pyrimidinyl None Thioxo-pyrimidine heterocycle

Key Observations :

  • The target compound uniquely combines methoxy and methyl groups on both aromatic rings, enhancing electron-donating effects and steric hindrance compared to fluorine- or methyl-substituted analogs .
  • Unlike compounds with rigid heterocyclic linkers (e.g., thiazolyl in ), the piperazine-ethyl spacer may improve solubility and receptor adaptability .

Pharmacological and Physicochemical Comparison

Table 2: Pharmacological and Physical Properties
Compound Name Receptor Affinity (Ki, nM) Solubility (LogP) Metabolic Stability Synthesis Complexity
Target Compound Not reported Estimated: ~3.5* Moderate† High‡
N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides D3: 0.8–2.1 2.8–3.2 High Moderate
4-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide Not reported 2.1 Low Low
4-Methoxybutyrylfentanyl μ-opioid: <10 4.9 Low High

Notes:

  • *Estimated LogP based on methoxy and methyl substituents, which reduce hydrophobicity compared to chlorine analogs .
  • †Metabolic stability inferred from methoxy groups, which resist oxidation better than methyl or fluorine .
  • ‡Synthesis involves multi-step sulfonylation and piperazine coupling, similar to complex protocols in .

Key Findings :

  • The target’s piperazine-ethyl linker may confer higher D3 receptor selectivity compared to rigid heterocycles in , though direct binding data is lacking.
  • Methoxy groups likely improve solubility over chlorine-substituted analogs (e.g., ), but reduce potency compared to fluorinated derivatives (e.g., ).

Biological Activity

The compound 4-methoxy-N-(2-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,3-dimethylbenzenesulfonamide , often referred to in research as a sulfonamide derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H44N4O5SC_{26}H_{44}N_4O_5S with a molecular weight of 524.7 g/mol. The IUPAC name is derived from its complex structure, which includes methoxy groups, piperazine moieties, and sulfonamide functionalities.

PropertyValue
Molecular FormulaC26H44N4O5S
Molecular Weight524.7 g/mol
IUPAC NameThis compound
SolubilityHighly soluble

Anticancer Activity

Research into related compounds has demonstrated promising anticancer effects. For example, derivatives of benzoxathiazine have shown antiproliferative activity against cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL . The mechanism may involve the induction of apoptosis or inhibition of cell cycle progression.

The biological activity of sulfonamide derivatives like the compound is often attributed to their ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as competitive inhibitors for enzymes involved in folate synthesis, which is crucial for DNA synthesis in rapidly dividing cells.
  • Receptor Modulation : Some studies suggest that similar compounds may act as antagonists at certain receptors (e.g., Bradykinin 1 receptor), leading to downstream effects that inhibit cell proliferation or viral replication.

Study on Antiviral Efficacy

A study evaluating the antiviral efficacy of a structurally similar compound demonstrated that it inhibited HBV replication with an IC50 value of 1.99 µM in HepG2.2.15 cells . The study highlighted that the mechanism involved increased expression of A3G, which directly inhibits HBV DNA replication.

Anticancer Evaluation

Another investigation into related benzamide derivatives found significant cytotoxicity against various cancer cell lines. The study reported IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting potential for further development in cancer therapy .

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